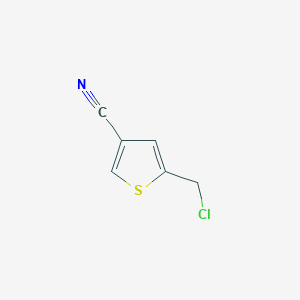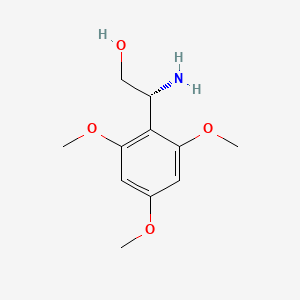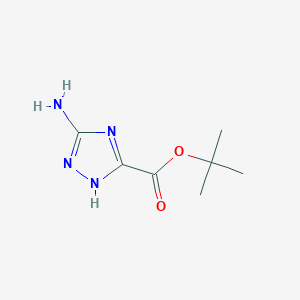
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenethylamine and contains a trimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding oxime using hydroxylamine hydrochloride in the presence of a base.
Reduction: The oxime is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product: The resulting amine is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted amines and amides
Aplicaciones Científicas De Investigación
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Uniqueness
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3 |
Clave InChI |
OKHWAWJVUWQUDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)CN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)

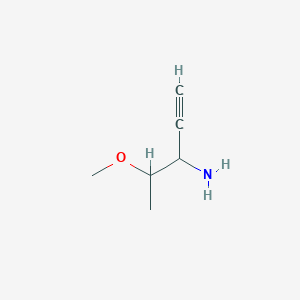
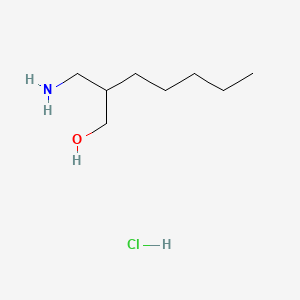

![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

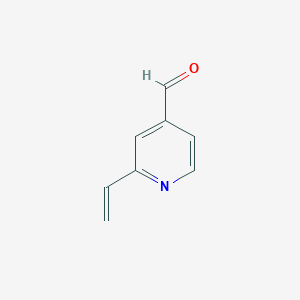
![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
